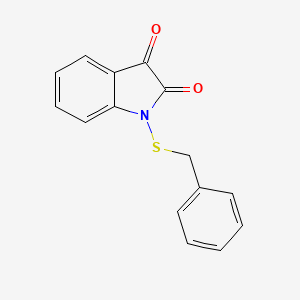![molecular formula C17H16O B14627879 9-[(Propan-2-yl)oxy]anthracene CAS No. 57502-70-2](/img/structure/B14627879.png)
9-[(Propan-2-yl)oxy]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(Propan-2-yl)oxy]anthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features an anthracene core with a propan-2-yl group attached via an oxygen atom at the 9-position. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Propan-2-yl)oxy]anthracene typically involves the reaction of anthracene with an appropriate alkylating agent under controlled conditions. One common method is the etherification of anthracene using isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: Anthracene and isopropyl alcohol.
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
9-[(Propan-2-yl)oxy]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound back to its hydrocarbon form.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
9-[(Propan-2-yl)oxy]anthracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 9-[(Propan-2-yl)oxy]anthracene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to changes in cellular functions. For example, its fluorescent properties can be exploited for imaging applications, where it binds to specific biomolecules and emits light upon excitation .
Comparación Con Compuestos Similares
Similar Compounds
9-Anthracenemethanol: A derivative with a hydroxymethyl group at the 9-position.
9,10-Diphenylanthracene: A derivative with phenyl groups at the 9 and 10 positions.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions.
Uniqueness
9-[(Propan-2-yl)oxy]anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics, such as in OLEDs and biological imaging .
Propiedades
Número CAS |
57502-70-2 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
9-propan-2-yloxyanthracene |
InChI |
InChI=1S/C17H16O/c1-12(2)18-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
Clave InChI |
ISXKEBSCLMXOIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


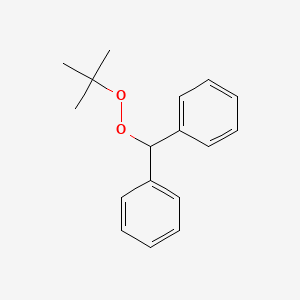
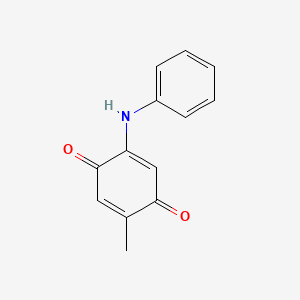
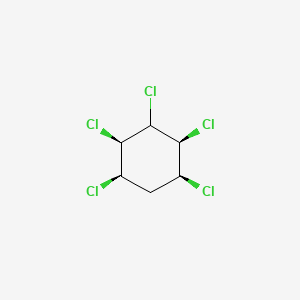
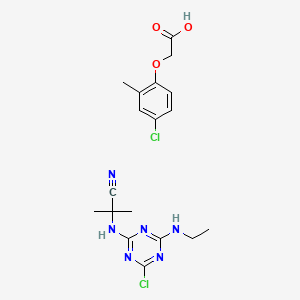
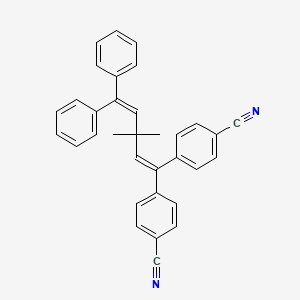

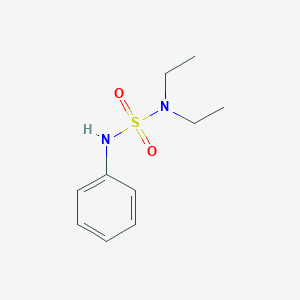
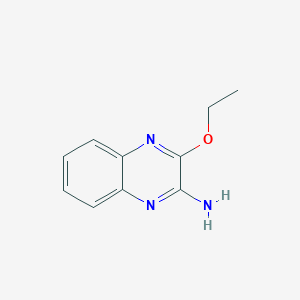
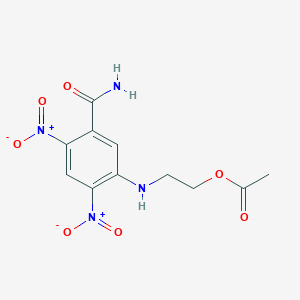

![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
